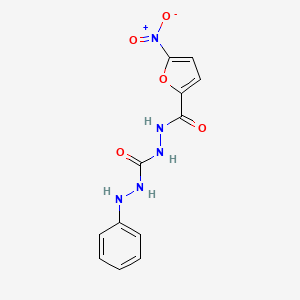
5-Nitro-N'-(2-phenylhydrazinecarbonyl)furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of both an anilino group and a nitrofuran moiety in its structure makes this compound particularly interesting for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted with aniline and urea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-anilino-1-[(5-aminofuran-2-carbonyl)amino]urea, while oxidation can lead to various oxidized derivatives of the nitrofuran moiety.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in treating bacterial infections.
Industry: It can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is not fully understood. it is believed to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition affects key metabolic pathways, leading to the antibacterial effects observed. The compound may also interact with other molecular targets, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Known for its use in treating bacterial and protozoal infections.
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Uniqueness
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is unique due to the presence of both an anilino group and a nitrofuran moiety in its structure
Propiedades
Número CAS |
91843-84-4 |
|---|---|
Fórmula molecular |
C12H11N5O5 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
1-anilino-3-[(5-nitrofuran-2-carbonyl)amino]urea |
InChI |
InChI=1S/C12H11N5O5/c18-11(9-6-7-10(22-9)17(20)21)14-16-12(19)15-13-8-4-2-1-3-5-8/h1-7,13H,(H,14,18)(H2,15,16,19) |
Clave InChI |
ABBMTOVWKUSRCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















